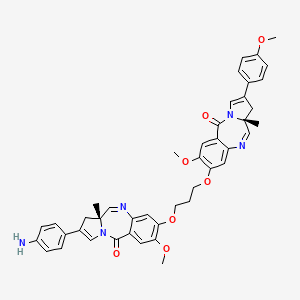

Dimethyl-SGD-1882

Description

BenchChem offers high-quality Dimethyl-SGD-1882 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-SGD-1882 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H43N5O7 |

|---|---|

Molecular Weight |

753.8 g/mol |

IUPAC Name |

(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C44H43N5O7/c1-43-21-29(27-7-11-31(45)12-8-27)23-48(43)41(50)33-17-37(53-4)39(19-35(33)46-25-43)55-15-6-16-56-40-20-36-34(18-38(40)54-5)42(51)49-24-30(22-44(49,2)26-47-36)28-9-13-32(52-3)14-10-28/h7-14,17-20,23-26H,6,15-16,21-22,45H2,1-5H3/t43-,44-/m1/s1 |

InChI Key |

MKHWXCZGNPQRBL-NDOUMJCMSA-N |

Isomeric SMILES |

C[C@]12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=C[C@]6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N |

Canonical SMILES |

CC12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=CC6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dimethyl-SGD-1882

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a DNA cross-linking agent. Its primary application is as a cytotoxic payload in antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide elucidates the core mechanism of action of Dimethyl-SGD-1882, detailing its molecular interactions, the resultant cellular signaling cascades, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical studies are presented to provide a comprehensive overview of its potency and effects.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents. Dimethyl-SGD-1882 is a synthetically developed PBD dimer, where two PBD units are linked, enhancing its DNA cross-linking ability and resulting in significantly increased cytotoxicity compared to PBD monomers. This high potency makes it an ideal payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A notable example of an ADC utilizing a PBD dimer payload is vadastuximab talirine (SGN-CD33A), which targets the CD33 antigen expressed on acute myeloid leukemia (AML) cells.

Mechanism of Action

The mechanism of action of Dimethyl-SGD-1882, particularly when delivered via an ADC such as SGN-CD33A, can be delineated into several key stages:

-

Targeted Delivery and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (e.g., CD33 in AML). This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting the antibody to the Dimethyl-SGD-1882 payload.

-

DNA Cross-Linking: The released Dimethyl-SGD-1882, a highly electrophilic molecule, translocates to the nucleus. It binds to the minor groove of DNA with a preference for purine-GATC-pyrimidine sequences. The two reactive imine moieties of the dimer then form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands, creating a highly cytotoxic interstrand cross-link. This cross-link is minimally distorting to the DNA helix, which may contribute to its evasion of cellular repair mechanisms and its high potency.

-

Induction of DNA Damage Response and Cell Cycle Arrest: The formation of DNA interstrand cross-links is a severe form of DNA damage that stalls DNA replication and transcription. This triggers a robust DNA Damage Response (DDR). A key signaling cascade initiated is the ATM (Ataxia Telangiectasia Mutated) pathway. ATM activates the checkpoint kinase Chk2 through phosphorylation. Activated Chk2, in turn, phosphorylates and stabilizes the tumor suppressor protein p53.

-

G2/M Cell Cycle Arrest: Stabilized p53 acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin B/Cdc2 complex, which is essential for entry into mitosis. This inhibition leads to the arrest of the cell cycle at the G2/M checkpoint, preventing the damaged cell from dividing.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. The DDR pathway, particularly through p53, can transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates a caspase cascade, with the activation of executioner caspases like caspase-3, which ultimately dismantle the cell.

Quantitative Data

The in vitro cytotoxicity of PBD dimers and ADCs utilizing them has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration for 50% maximal inhibition of cell proliferation (GI50) are key metrics of potency.

| Compound/ADC | Cell Line | Cancer Type | IC50 / GI50 | Reference |

| SG3199 (related PBD dimer) | NCI-N87 | Gastric Cancer | 0.018 nM (IC50) | [1] |

| JIMT-1 | Breast Cancer | Not specified | [1] | |

| SGN-CD33A | Various AML cell lines | Acute Myeloid Leukemia | Mean: 22 ng/mL (IC50) | [2] |

| MDR-positive AML cell lines | Acute Myeloid Leukemia | Mean: 27 ng/mL (IC50) | [2] | |

| SJG-136 (related PBD dimer) | HCT-116 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] |

| HT-29 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] | |

| SW620 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] | |

| HCT-8 (MDR-positive) | Colon Cancer | 2.3 nM (IC50) | [3] | |

| HCT-15 (MDR-positive) | Colon Cancer | 3.7 nM (IC50) | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a generalized representation based on standard methodologies for assessing the cytotoxicity of PBD dimers and their corresponding ADCs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dimethyl-SGD-1882 or its ADC conjugate in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dimethyl-SGD-1882 or ADC stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of Dimethyl-SGD-1882 or the ADC in complete medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., from 1 pM to 1 µM). Include a vehicle control (DMSO at the same final concentration as in the highest drug concentration).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. .

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

DNA Interstrand Cross-Linking Assay (Modified Comet Assay)

This protocol outlines the general steps for detecting DNA interstrand cross-links using a modified single-cell gel electrophoresis (comet) assay.

Objective: To qualitatively and quantitatively assess the formation of DNA interstrand cross-links induced by Dimethyl-SGD-1882.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Comet assay slides

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Treat cells with Dimethyl-SGD-1882 for a specified time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Slide Preparation:

-

Coat comet assay slides with a layer of 1% NMPA and allow it to solidify.

-

Mix the cell suspension with 0.5% LMPA at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10-15 minutes.

-

-

Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Irradiation (for cross-link detection): After lysis, wash the slides with PBS. Irradiate the slides on ice with a calibrated source of X-rays or gamma rays (e.g., 5-15 Gy) to induce a fixed number of random DNA strand breaks. Non-irradiated controls should also be included.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and a specific amperage for 20-30 minutes at 4°C.

-

Neutralization and Staining:

-

Gently remove the slides and wash them with neutralization buffer.

-

Stain the DNA with an appropriate fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per sample using specialized software. The presence of cross-links will reduce the migration of DNA fragments from the comet head to the tail in the irradiated samples compared to the irradiated control. The percentage decrease in the tail moment is a measure of the extent of cross-linking.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and initial action of a Dimethyl-SGD-1882 ADC.

Caption: DNA damage response and cell cycle arrest pathway.

Caption: Experimental workflows for key in vitro assays.

References

- 1. Vadastuximab Talirine Overview - Creative Biolabs [creativebiolabs.net]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl-SGD-1882: A Technical Guide to a Potent Pyrrolobenzodiazepine Dimer for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer and a key cytotoxic payload for the development of antibody-drug conjugates (ADCs). As a DNA alkylating agent, its mechanism of action involves the formation of covalent inter- and intrastrand cross-links in the minor groove of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of Dimethyl-SGD-1882, including its mechanism of action, in vitro and in vivo efficacy data from studies with relevant ADCs, detailed experimental protocols for key assays, and visualizations of its mechanism and related cellular pathways.

Introduction to Pyrrolobenzodiazepine Dimers

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents.[2] Dimerization of PBD monomers results in compounds with significantly enhanced cytotoxicity due to their ability to form highly lethal DNA interstrand cross-links.[1] These cross-links are minimally distorting to the DNA helix, making them difficult for cellular repair mechanisms to recognize and resolve.[2] Dimethyl-SGD-1882 is a C8/C8'-linked PBD dimer that exemplifies the potent anti-tumor activity of this class of molecules and is utilized as a payload in ADCs.[1][3] SGD-1882 is the cytotoxic payload released from the drug-linker talirine (SGD-1910) used in the clinically evaluated ADC, vadastuximab talirine (SGN-CD33A).[4][5]

Mechanism of Action

The primary mechanism of action of Dimethyl-SGD-1882 is the alkylation of DNA. This process can be broken down into the following key steps:

-

Minor Groove Binding: The three-dimensional structure of the PBD dimer allows it to fit snugly within the minor groove of DNA, with a preference for specific GC-rich sequences.[2]

-

Covalent Bonding: Each PBD unit possesses an electrophilic imine moiety at the N10-C11 position. This allows for the formation of a covalent aminal linkage between the C11 position of the PBD and the C2-amino group of a guanine base on opposite DNA strands.[2]

-

DNA Cross-linking: The dimeric nature of the molecule enables it to bind to two separate guanine bases, resulting in the formation of either interstrand or intrastrand DNA cross-links.[1]

-

Biological Consequences: These DNA lesions block the progression of replication forks and transcription machinery, leading to cell cycle arrest, primarily at the G2-M phase, and the induction of apoptosis.[2][3]

Signaling Pathways Affected by PBD Dimers

The DNA damage induced by PBD dimers triggers a cascade of cellular responses. The DNA Damage Response (DDR) pathway is activated, leading to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[3] This initiates signaling through key kinases like ATM and ATR, which in turn activate downstream effectors such as CHK1 and CHK2, leading to cell cycle arrest. Prolonged arrest and extensive DNA damage ultimately lead to the activation of apoptotic pathways. PBD dimers have also been shown to modulate signaling pathways such as p53-dependent and -independent apoptosis, JNK/AP-1, and inhibit transcription factors like NF-κB.

Figure 1. Mechanism of action of a Dimethyl-SGD-1882-containing ADC.

Quantitative Data

Due to the limited public availability of specific data for Dimethyl-SGD-1882 as a standalone agent, the following tables summarize data for the closely related ADC, SGN-CD33A, which releases SGD-1882 upon linker cleavage.

Table 1: In Vitro Cytotoxicity of SGN-CD33A against AML Cell Lines

| Cell Line | MDR Status | IC50 (ng/mL) |

| HL-60 | Negative | 22 (mean for all lines) |

| THP-1 | Positive | 27 (mean for MDR+ lines) |

| TF1-α | Positive | 27 (mean for MDR+ lines) |

| MDR-positive Line 1 | Positive | 227 (for GO) / <1000 (for GO) |

| MDR-positive Line 2 | Positive | >1000 (for GO) |

| MDR-positive Line 3 | Positive | >1000 (for GO) |

| MDR-positive Line 4 | Positive | >1000 (for GO) |

| Data extracted from studies on SGN-CD33A, which utilizes a PBD dimer payload that releases SGD-1882.[6] Gemtuzumab ozogamicin (GO) is included for comparison.[6] |

Table 2: In Vivo Efficacy of SGN-CD33A in AML Xenograft Models

| Xenograft Model | Treatment | Dose | Outcome |

| THP-1 (MDR-positive) | SGN-CD33A | 300 mcg/kg (single dose) | Durable complete regressions |

| TF1-α (MDR-positive) | SGN-CD33A | 300 mcg/kg (single dose) | Durable complete regressions |

| Drug-resistant AML | SGN-CD33A | 100 mcg/kg (single dose) | Significantly delayed tumor growth |

| Drug-resistant AML | Gemtuzumab ozogamicin | 1000 mcg/kg | Inactive |

| Data from preclinical studies of SGN-CD33A.[6] |

Synthesis

A detailed, step-by-step synthesis protocol for Dimethyl-SGD-1882 is not publicly available. However, the synthesis of related PBD dimer payloads, such as talirine (SGD-1910), has been described as a multi-step process.[5][7] The general strategy involves the convergent synthesis of the two monomeric PBD units, followed by their linkage via the C8 positions and subsequent functionalization to introduce the linker for antibody conjugation.[5] Key challenges in the synthesis include maintaining the stereochemistry at the C11a position, which is crucial for DNA binding, and controlling the formation of impurities.[7]

Figure 2. High-level workflow for PBD dimer payload synthesis.

Experimental Protocols

DNA Interstrand Cross-linking Assessment by Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including interstrand cross-links (ICLs).

Principle: DNA ICLs reduce the migration of DNA in an electric field. By inducing random strand breaks (e.g., with radiation) after drug treatment, the extent of ICLs can be quantified by the decrease in the "comet tail" length compared to irradiated control cells.

Protocol:

-

Cell Treatment: Treat cells with Dimethyl-SGD-1882 or an ADC containing the payload for the desired time. Include untreated and vehicle-treated controls.

-

Irradiation: After treatment, irradiate the cells on ice with a defined dose of X-rays (e.g., 15 Gy) to induce random DNA strand breaks. A non-irradiated control should be included.

-

Cell Embedding: Mix a suspension of ~10^5 cells/mL with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the tail moment or percentage of DNA in the tail using specialized software. A decrease in tail migration in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.[8][9][10]

Analysis of PBD-DNA Adducts by HPLC-MS

Principle: This method allows for the sensitive and specific detection and quantification of PBD-DNA adducts from cells or tissues.

Protocol:

-

DNA Isolation: Treat cells or tissues with the PBD compound. Isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

DNA Digestion: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Preparation: Precipitate the digested DNA to remove proteins and other contaminants. The resulting supernatant containing the nucleosides and adducts can be further purified by solid-phase extraction.

-

HPLC Separation: Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of acetonitrile and water containing a small amount of formic acid is typically used.

-

Mass Spectrometry Detection: Analyze the eluent from the HPLC using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS) for higher specificity. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected PBD-guanine adduct.

-

Quantification: Quantify the amount of adduct by comparing the peak area to that of a known amount of a stable isotope-labeled internal standard.[11][12]

Figure 3. Experimental workflows for detecting DNA cross-links.

Conclusion

Dimethyl-SGD-1882 represents a powerful cytotoxic agent for the development of next-generation ADCs. Its ability to form highly lethal and persistent DNA interstrand cross-links provides a distinct and potent mechanism of action against cancer cells. Understanding the technical details of its mechanism, efficacy, and the methods for its evaluation is crucial for the successful design and development of novel cancer therapeutics. While specific quantitative data and a detailed synthesis protocol for Dimethyl-SGD-1882 remain proprietary, the information available for closely related compounds and ADCs underscores its significant potential in oncology.

References

- 1. SGN-CD33A: Overcoming Multi-Drug Resistance in AML Through Targeted Pyrrolobenzodiazepine Dimer Therapy [synapse.patsnap.com]

- 2. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]

- 5. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Observation of the reversibility of a covalent pyrrolobenzodiazepine (PBD) DNA adduct by HPLC/MS and CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Dimethyl-SGD-1882 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-SGD-1882 is a synthetically derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-interactive agents. PBD dimers are recognized for their ability to form covalent cross-links in the minor groove of DNA, leading to significant cytotoxic effects. This mechanism of action makes them promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides an in-depth overview of the early-stage research concerning the cytotoxicity of Dimethyl-SGD-1882, including its mechanism of action, representative cytotoxic activity, and detailed experimental protocols.

Data Presentation: Cytotoxicity of PBD Dimers

While specific public data on the cytotoxicity of Dimethyl-SGD-1882 is limited, the following table summarizes the in vitro cytotoxicity of a closely related and well-characterized PBD dimer, SJG-136. This data is presented as a surrogate to illustrate the potent anti-proliferative activity characteristic of this class of compounds.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| HCT-116 | Colon Cancer | 0.1 |

| HT-29 | Colon Cancer | 0.3 |

| SW620 | Colon Cancer | 0.3 |

| HCT-8 | Colon Cancer | 2.3 |

| HCT-15 | Colon Cancer | 3.7 |

| 3T3 | Murine Fibroblast | 6.3 |

| 3T3 pHamdr-1 (mdr-1 expressing) | Murine Fibroblast | 208 |

Note: The increased IC50 value in the mdr-1 expressing cell line suggests that P-glycoprotein may be involved in conferring resistance to this class of compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)

This protocol describes a general method for determining the in vitro cytotoxicity of Dimethyl-SGD-1882 against a panel of human cancer cell lines.

1. Cell Culture and Plating:

-

Human cancer cell lines are cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are harvested during the exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

-

A stock solution of Dimethyl-SGD-1882 is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are prepared in the appropriate cell culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

-

The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of Dimethyl-SGD-1882 is added to the wells.

-

Control wells containing medium with 0.1% DMSO and wells with untreated cells are also included.

-

The plates are incubated for a period of 72 to 96 hours.

3. Measurement of Cell Viability:

-

For MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

For Sulforhodamine B (SRB) Assay:

-

After incubation, cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

The plates are washed five times with distilled water and air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

-

The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.

-

The bound dye is solubilized with 200 µL of 10 mM Tris base (pH 10.5).

-

The absorbance is measured at 510 nm.

-

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Mechanism of Action: DNA Cross-linking

Caption: Mechanism of Dimethyl-SGD-1882 induced cytotoxicity.

Signaling Pathway of PBD Dimer-Induced Cell Death

Caption: Signaling pathway of PBD dimer-induced cell death.

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for cytotoxicity assessment.

References

Investigating the DNA Alkylating Properties of Dimethyl-SGD-1882: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a synthetically-derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-interactive agents. As the cytotoxic payload component of the antibody-drug conjugate (ADC) vadastuximab talirine (SGN-CD33A), Dimethyl-SGD-1882 plays a critical role in the therapeutic efficacy of the conjugate. This technical guide provides an in-depth analysis of the DNA alkylating properties of Dimethyl-SGD-1882, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs.

Introduction

Pyrrolobenzodiazepines are a class of sequence-selective DNA minor groove binding agents. Dimethyl-SGD-1882, a PBD dimer, is designed to be significantly more cytotoxic than its monomeric counterparts due to its ability to form covalent interstrand cross-links within the DNA double helix. This cross-linking activity is the primary mechanism by which Dimethyl-SGD-1882 exerts its potent anti-tumor effects. By physically preventing the separation of the DNA strands, it effectively blocks critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The high potency of Dimethyl-SGD-1882 makes it an ideal payload for ADCs, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.

Mechanism of Action

The mechanism of action of Dimethyl-SGD-1882 as a DNA alkylating agent can be summarized in the following steps:

-

Minor Groove Binding: Dimethyl-SGD-1882 selectively binds to the minor groove of DNA.

-

Covalent Bonding: It then forms a covalent bond with the C2-amino group of a guanine base on one strand of the DNA.

-

Interstrand Cross-linking: Subsequently, the second reactive arm of the PBD dimer forms a covalent bond with a guanine on the opposing DNA strand, creating a highly stable interstrand cross-link.[1]

-

Biological Consequences: This DNA cross-link inhibits DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Dimethyl-SGD-1882 and related PBD dimers.

Table 1: Cytotoxicity of SGN-CD33A (Vadastuximab Talirine) in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (ng/mL) |

| HL-60 | 0.03 |

| KG-1 | 0.1 |

| NB4 | 0.02 |

| MOLM-13 | 0.05 |

| OCI-AML3 | 0.08 |

Data represents the concentration of the full ADC required to inhibit cell growth by 50% and serves as an indicator of the potent cytotoxic effect of the Dimethyl-SGD-1882 payload upon internalization.

Table 2: DNA Cross-linking Efficiency of a Structurally Similar PBD Dimer (SJG-136)

| Parameter | Value |

| XL50 | 0.045 µM |

XL50 is the concentration of the compound required to induce 50% DNA cross-linking in a plasmid-based assay. This value for SJG-136, a closely related PBD dimer, provides a benchmark for the high DNA cross-linking potency expected of Dimethyl-SGD-1882.[2]

Experimental Protocols

Single Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-linking

This assay is used to detect DNA interstrand cross-links in individual cells.

Materials:

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Low melting point agarose (LMAgarose)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

SYBR® Green I staining solution

-

Microscope slides

-

Horizontal gel electrophoresis apparatus

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Encapsulation in Agarose: Mix 10 µL of the cell suspension with 75 µL of molten LMAgarose (at 37°C) and immediately pipette onto a microscope slide. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at room temperature.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Staining: Stain the slides with SYBR® Green I solution for 5 minutes in the dark.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in the tail moment of the comet compared to control cells.

HPLC-MS/MS for the Analysis of PBD-DNA Adducts

This method is used for the sensitive and specific detection and quantification of Dimethyl-SGD-1882-DNA adducts.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Internal standards (isotopically labeled PBD-DNA adducts)

Procedure:

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with Dimethyl-SGD-1882 using a commercial DNA extraction kit.

-

Enzymatic Hydrolysis: Digest the DNA to individual nucleosides by incubating with nuclease P1 and alkaline phosphatase.

-

Sample Preparation: Precipitate proteins from the digested sample and collect the supernatant containing the nucleosides and DNA adducts.

-

HPLC Separation: Inject the sample onto the C18 column and separate the components using a gradient of mobile phase B.

-

MS/MS Detection: Introduce the eluent into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the Dimethyl-SGD-1882-DNA adducts and the internal standards. The transition from the protonated molecular ion of the adduct to a specific fragment ion is monitored.

-

Quantification: Calculate the amount of PBD-DNA adducts in the original DNA sample based on the ratio of the peak area of the analyte to that of the internal standard.

Visualization of Cellular Pathways

Mechanism of Action of a Dimethyl-SGD-1882-containing ADC

Caption: Workflow of ADC-mediated delivery and action of Dimethyl-SGD-1882.

DNA Damage Response Signaling Pathway Activated by Dimethyl-SGD-1882

References

Foundational Studies of Pyrrolobenzodiazepine (PBD) Dimers in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, synthetic DNA-interactive agents that have garnered significant attention in oncology.[1][2] These molecules function by binding to the minor groove of DNA and forming covalent interstrand cross-links, a form of damage that is particularly challenging for cancer cells to repair.[3][4] This activity stalls critical cellular processes like DNA replication, leading to cell cycle arrest and apoptosis.[3][5] Their exquisite potency, often in the picomolar range, and their novel mechanism of action have made them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2][6][7] This guide provides a comprehensive overview of the foundational studies of PBD dimers, detailing their mechanism of action, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the critical cellular pathways involved.

Mechanism of Action: DNA Interstrand Cross-Linking

PBDs are synthetic compounds derived from a class of natural products produced by Streptomyces species.[3] The dimeric form consists of two PBD monomers connected by a flexible linker, typically through their C8 positions.[1] This structure is critical for their biological function.

The mechanism proceeds as follows:

-

Minor Groove Binding: The PBD dimer's three-dimensional shape allows it to fit snugly within the minor groove of the DNA double helix. It demonstrates selectivity for specific sequences, often purine-guanine-purine sequences.[3]

-

Covalent Bonding: Once positioned, the electrophilic C11 imine moieties on each PBD unit form a covalent aminal bond with the exocyclic C2-amino group of guanine bases on opposite DNA strands.[3][8]

-

Interstrand Cross-Link (ICL) Formation: This dual bonding creates a highly stable interstrand cross-link. A key feature of PBD-induced ICLs is that they produce minimal distortion of the DNA helix.[3] This subtle damage is thought to evade immediate recognition by some cellular DNA repair machinery, contributing to the persistence and potency of the lesion.[3][4]

-

Cellular Consequences: The ICL physically blocks the separation of DNA strands, which is essential for replication and transcription. This leads to the stalling of replication forks, induction of the DNA Damage Response (DDR), cell cycle arrest (primarily at the G2/M phase), and ultimately, apoptosis.[3][9]

Caption: PBD Dimer Mechanism of Action.

Quantitative Data from Preclinical Studies

The extreme potency of PBD dimers is a defining characteristic. This is reflected in their low picomolar to nanomolar cytotoxicity values across a wide range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of PBD Dimers

| Compound | Cell Line Panel | Mean GI₅₀ (pM) | GI₅₀ Range | Citation |

| SG3199 | 38 Human Cancer Cell Lines | 151.5 | 0.79 pM - 1.05 nM | [1][10] |

| SJG-136 (SG2000) | 8 Human Cancer Cell Lines | 212 | 2.1 pM - 2.3 nM | [8] |

GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.

Table 2: In Vivo Efficacy of PBD Dimer-Based ADCs

| ADC | Target | Xenograft Model | Dosing | Outcome | Citation |

| Anti-HER2-SG3584 | HER2 | NCI-N87 Gastric Tumor | 6 mg/kg (single dose) | Tumor stasis for ~30 days | [11] |

| Anti-CD22-PBD (ADC 6) | CD22 | WSU-DLCL2 Lymphoma | 2 mg/kg | Tumor stasis | [12] |

| ADCT-301 | CD25 | Karpas 299 Lymphoma | 0.1 - 0.6 mg/kg (single dose) | Dose-dependent antitumor activity | [13] |

| Anti-5T4-SG3249 | 5T4 | MDA-MB-361 Breast Tumor | 1 mg/kg (single dose) | Tumor stasis | [14] |

Cellular Signaling and Response Pathways

The formation of a PBD-DNA adduct triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The cell attempts to repair the damage, but the persistent and minimally distorting nature of the PBD cross-link often makes this futile, leading to programmed cell death.

Key proteins involved in this pathway include the sensor kinases ATM, ATR, and DNA-PK, which are activated in response to the DNA lesion.[9] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest.[9] The phosphorylation of histone variant H2AX (to form γ-H2AX) is an early and critical marker of this response, flagging the site of damage.[15][16] If the damage is irreparable, the pathway culminates in the activation of caspases and apoptosis.

Caption: PBD-Induced DNA Damage Response Pathway.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug development. Below are representative protocols for key assays used in the foundational evaluation of PBD dimers.

In Vitro Cytotoxicity Assay (Growth Inhibition - GI₅₀)

This protocol determines the concentration of a PBD compound required to inhibit the growth of a cancer cell line by 50%.

Methodology:

-

Cell Plating: Seed human tumor cells in 96-well microtiter plates at a predetermined density (e.g., 1,000-5,000 cells/well) in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the PBD dimer (e.g., SG3199) in DMSO. Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., from 1 pM to 10 µM).

-

Treatment: Remove the medium from the cell plates and add 100 µL of the diluted PBD compound or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for a defined period, typically 72-96 hours, at 37°C, 5% CO₂.

-

Viability Assessment (e.g., Sulforhodamine B - SRB Assay):

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 60 minutes at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

-

-

Data Analysis: Measure the optical density (OD) at 510 nm using a plate reader. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use a sigmoidal dose-response curve-fitting model (e.g., in GraphPad Prism) to determine the GI₅₀ value.[10]

DNA Interstrand Cross-Linking (ICL) Comet Assay

The single-cell gel electrophoresis (Comet) assay is used to quantify the formation of DNA interstrand cross-links in cells.

Methodology:

-

Cell Treatment: Treat a suspension of tumor cells (e.g., 1x10⁶ cells/mL) with the PBD dimer at various concentrations for a specified time (e.g., 1-4 hours).

-

Cell Embedding: Mix a small aliquot of treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Irradiation (for ICL detection): To distinguish cross-links from other damage, induce random DNA strand breaks by irradiating the slides on ice with a calibrated dose of gamma or X-rays (e.g., 5-10 Gy). Non-cross-linked DNA will fragment, while cross-linked DNA will remain larger.

-

Alkaline Unwinding/Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, high-pH alkaline buffer (e.g., pH > 13) to unwind the DNA. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), dehydrate in ethanol, and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope. The DNA will have migrated from the nucleus, forming a "comet" shape.

-

The "comet tail" consists of fragmented, broken DNA, while the "head" contains intact DNA.

-

In irradiated, non-cross-linked control cells, a long tail will be visible. In irradiated, PBD-treated cells, the interstrand cross-links will prevent DNA migration, resulting in a significantly reduced or absent tail.

-

Quantify the extent of cross-linking by measuring the "Olive Tail Moment" (OTM), which is a product of the tail length and the fraction of DNA in the tail, using specialized image analysis software. A decrease in OTM compared to the irradiated control indicates the presence of ICLs.[13]

-

References

- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer–Containing Antibody–Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies | Semantic Scholar [semanticscholar.org]

Dimethyl-SGD-1882: A Technical Guide to its Role in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-SGD-1882, also known as Dimethyl-PBD dimer, is a highly potent synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a cytotoxic payload in the design of antibody-drug conjugates (ADCs). PBD dimers are a class of DNA-interactive agents that covalently bind to the minor groove of DNA, inducing DNA damage and triggering cell death. Their exceptional potency makes them suitable for targeting tumor cells, even those with low antigen expression.

This technical guide provides a comprehensive overview of Dimethyl-SGD-1882, focusing on its mechanism of action, its application in ADCs, and the experimental protocols used for its evaluation. The information presented is intended to support researchers and drug development professionals in the advancement of novel cancer therapeutics.

Mechanism of Action

The primary mechanism of action of Dimethyl-SGD-1882 is the alkylation of DNA. As a PBD dimer, it possesses two electrophilic imine moieties that can form covalent bonds with the N2 position of guanine bases in the minor groove of DNA. This results in the formation of interstrand or intrastrand DNA cross-links.

These DNA lesions are highly cytotoxic as they interfere with essential cellular processes such as DNA replication and transcription. The formation of these adducts triggers a DNA damage response (DDR) in the cell, leading to cell cycle arrest, and ultimately, apoptosis.

Signaling Pathway of PBD Dimer-Induced Cell Death

The DNA cross-links induced by Dimethyl-SGD-1882 activate a complex signaling cascade. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase) are recruited to the site of DNA damage and activated through phosphorylation. These kinases, in turn, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.

Activation of Chk1 and Chk2 leads to cell cycle arrest, primarily at the G2/M phase, allowing time for the cell to attempt DNA repair. However, the highly stable nature of PBD-DNA adducts often makes them refractory to repair. If the damage is too extensive and cannot be repaired, the cell is directed towards apoptosis, a form of programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Data Presentation

| Cell Line | Cancer Type | GI50 (pM) |

| Hematological Malignancies | ||

| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.1 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 1.3 |

| MOLM-13 | Acute Myeloid Leukemia | 2.5 |

| MV-4-11 | Acute Myeloid Leukemia | 3.0 |

| HL-60 | Acute Promyelocytic Leukemia | 10.0 |

| Ramos | Burkitt's Lymphoma | 15.0 |

| Daudi | Burkitt's Lymphoma | 20.0 |

| Solid Tumors | ||

| NCI-H292 | Non-small Cell Lung Cancer | 50.0 |

| A549 | Non-small Cell Lung Cancer | 100.0 |

| MDA-MB-231 | Breast Cancer | 75.0 |

| SK-BR-3 | Breast Cancer | 150.0 |

| PC-3 | Prostate Cancer | 80.0 |

| DU-145 | Prostate Cancer | 120.0 |

| A431 | Epidermoid Carcinoma | 90.0 |

Note: Data presented is for the related PBD dimer SG3199 and is intended to be representative of the high potency of this class of molecules. Specific GI50 values for Dimethyl-SGD-1882 may vary.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of Dimethyl-SGD-1882 and its corresponding ADCs. The following sections provide methodologies for key experiments.

Synthesis of Dimethyl-SGD-1882

A detailed, step-by-step synthesis protocol for Dimethyl-SGD-1882 is not publicly available. However, the general synthesis of unsymmetrical C2-aryl-substituted PBD dimers involves a convergent approach. This strategy allows for the parallel synthesis of the "left-hand" (linker-bearing) and "right-hand" (non-linker-bearing) monomeric PBD units, followed by a late-stage dimerization reaction. This approach offers flexibility in modifying the linker and the non-linker-bearing aryl substituent.

Antibody-Drug Conjugation

The conjugation of Dimethyl-SGD-1882 to a monoclonal antibody is typically achieved through a maleimide-based linker attached to the payload. This linker reacts with free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Dimethyl-SGD-1882 with a maleimide linker

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Solvent for payload (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Reduction:

-

Incubate the mAb solution with a molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

-

-

Conjugation Reaction:

-

Dissolve the Dimethyl-SGD-1882-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add the payload solution to the reduced antibody solution at a specific molar ratio (e.g., 3-5 fold molar excess of payload to antibody) to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the payload-linker.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload, excess reagents, and aggregated protein using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

-

-

Characterization:

-

Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Dimethyl-SGD-1882 or ADC solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of Dimethyl-SGD-1882 or the ADC in complete culture medium.

-

Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72-96 hours).

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.

-

DNA Cross-linking Assay (Agarose Gel-Based)

This assay is used to qualitatively or semi-quantitatively assess the ability of a compound to induce interstrand DNA cross-links.

Materials:

-

Linearized plasmid DNA

-

Dimethyl-SGD-1882

-

Reaction buffer

-

Denaturing solution (e.g., formamide/EDTA)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Protocol:

-

Reaction Setup:

-

Incubate linearized plasmid DNA with varying concentrations of Dimethyl-SGD-1882 in a reaction buffer at 37°C for a defined period.

-

-

Denaturation:

-

Stop the reaction and denature the DNA by adding a denaturing solution and heating at 95°C for 5-10 minutes, followed by rapid cooling on ice.

-

-

Agarose Gel Electrophoresis:

-

Load the denatured DNA samples onto an agarose gel.

-

Run the gel electrophoresis to separate the DNA fragments.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent and visualize it under UV light.

-

Non-cross-linked DNA will appear as single-stranded DNA, while cross-linked DNA will renature and migrate as double-stranded DNA. The intensity of the bands can be quantified to estimate the extent of cross-linking.

-

Experimental Workflow

The development and evaluation of an ADC with Dimethyl-SGD-1882 typically follows a structured workflow, from initial synthesis to in vivo efficacy studies.

Conclusion

Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine dimer with significant potential as a cytotoxic payload for antibody-drug conjugates. Its ability to form highly lethal DNA cross-links makes it an attractive candidate for the treatment of various cancers. This technical guide has provided an in-depth overview of its mechanism of action, available preclinical data, and key experimental protocols. Further research and development in this area hold the promise of delivering novel and effective targeted therapies for patients in need.

The Significance of the C8-Linkage in Pyrrolobenzodiazepine (PBD) Dimers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA minor-groove binding agents.[1][2] Originally discovered as natural products, synthetic PBD dimers have garnered significant attention in oncology drug development, particularly as payloads for antibody-drug conjugates (ADCs).[2][3] Their exceptional cytotoxicity stems from their ability to form covalent adducts with DNA, leading to interstrand cross-links that are difficult for cancer cells to repair.[1][4]

A critical structural feature of these synthetic PBD dimers is the linker connecting the two PBD monomers. The most extensively studied and successful PBD dimers are linked through their C8 positions.[2][5] This technical guide provides a comprehensive overview of the significance of the C8-linkage in PBD dimers, focusing on its role in their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize these powerful compounds.

Mechanism of Action: The Central Role of the C8-Linkage

The biological activity of PBD dimers is initiated by their sequence-selective binding to the DNA minor groove.[6] The C8-linkage plays a crucial role in positioning the two PBD units to form highly cytotoxic DNA interstrand cross-links.[6][7]

Upon binding, the electrophilic C11 position of each PBD monomer forms a covalent aminal linkage with the C2-amino group of a guanine base on opposite DNA strands.[8] The C8-linker spans the minor groove, tethering the two PBD units and enabling the formation of these interstrand cross-links, which are highly effective at blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8] PBD dimers with a C8-linkage have been shown to be significantly more cytotoxic than their monomeric counterparts.[5]

The formation of these DNA adducts triggers a robust DNA damage response (DDR). Key signaling pathways, including the ATM-Chk2 and ATR-Chk1 pathways, are activated in response to PBD-induced DNA damage. This leads to cell cycle arrest, typically at the G2/M phase, providing the cell with an opportunity to repair the damage. However, the highly stable and minimally distorting nature of PBD-DNA adducts makes them difficult to repair, often leading to the induction of apoptosis through the activation of caspase cascades.[6][8]

Data Presentation: Quantitative Analysis of C8-Linked PBD Dimers

The nature of the C8-linker, particularly its length, has a profound impact on the DNA cross-linking efficiency and cytotoxicity of PBD dimers. The following tables summarize the available quantitative data for a homologous series of C8-O-(CH2)n-O-C8' linked PBD dimers.

| Linker Length (n) | Compound | Mean IC50 (nM) in Ovarian Carcinoma Cell Lines | Relative Activity |

| 3 | 1 | 0.05 | Most Active |

| 4 | 2 | >1 | Least Active |

| 5 | 3 | 0.08 | Highly Active |

| 6 | 4 | 0.2 | Moderately Active |

Table 1: Comparative Cytotoxicity of C8-O-(CH2)n-O-C8' Linked PBD Dimers in a Panel of Five Ovarian Carcinoma Cell Lines. The data demonstrates that PBD dimers with an odd number of methylene units in the linker (n=3 and 5) exhibit significantly higher cytotoxicity than those with an even number of methylene units (n=4 and 6). This alternating activity is attributed to the optimal spatial orientation of the two PBD units for cross-linking guanines on opposite DNA strands.[1]

| Compound | GI50 (pM) |

| SG3199 | 151.5 (mean across 38 cell lines) |

Table 2: In Vitro Cytotoxicity of SG3199, a C8-Linked PBD Dimer. SG3199 is the warhead component of the ADC payload tesirine. Its potent cytotoxicity across a wide range of cancer cell lines highlights the effectiveness of the C8-linked PBD dimer scaffold.[3][9]

Experimental Protocols

Synthesis of a C8-Linked PBD Dimer (Representative Protocol)

The synthesis of C8-linked PBD dimers is a multi-step process that requires careful control of reaction conditions. A convergent approach is often employed, where the PBD monomer is first synthesized and then dimerized via the C8-linker.[3]

Materials:

-

Appropriately substituted PBD monomer precursor

-

1,3-Dibromopropane (for n=3 linker)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Dissolve the PBD monomer precursor in anhydrous DMF.

-

Add potassium carbonate to the solution and stir at room temperature.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C8-linked PBD dimer.

-

Further purification can be achieved by preparative HPLC to obtain the final compound with high purity.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT/GI50 Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).[10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PBD dimer stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the PBD dimer in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the PBD dimer dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the drug concentration and determine the GI50 value from the dose-response curve.[3]

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This assay is used to quantify the ability of a compound to induce interstrand cross-links in DNA.[11][12][13][14]

Materials:

-

Plasmid DNA (e.g., pBR322)

-

Restriction enzyme

-

PBD dimer

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Linearize the plasmid DNA with a suitable restriction enzyme.

-

Incubate the linearized plasmid DNA with varying concentrations of the PBD dimer for a defined period at 37°C.

-

Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the DNA strands unless they are cross-linked.

-

Add DNA loading dye to the samples.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments. Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the single-stranded and double-stranded DNA bands to determine the percentage of cross-linking at each drug concentration.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Cells treated with PBD dimer

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate and treat with the PBD dimer for various time points.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence in each well using a luminometer.

-

The luminescence signal is proportional to the amount of active caspase-3/7.

Visualizations

Figure 1: Mechanism of Action of C8-Linked PBD Dimers. This diagram illustrates the sequential steps from DNA minor groove binding to the induction of apoptosis.

Figure 2: PBD-Induced DNA Damage Response Pathway. This diagram shows the activation of key signaling molecules leading to cell cycle arrest and apoptosis.

Figure 3: Experimental Workflow for PBD Dimer Characterization. This flowchart outlines the key experiments for evaluating the biological activity of newly synthesized PBD dimers.

Conclusion

The C8-linkage is a cornerstone of modern PBD dimer design, enabling the creation of exceptionally potent DNA cross-linking agents with significant therapeutic potential. The length and composition of this linker are critical determinants of cytotoxicity, with linkers containing an odd number of methylene units generally demonstrating superior activity. Understanding the intricate details of their mechanism of action, including the induction of the DNA damage response and apoptosis, is crucial for the rational design of next-generation PBD-based therapeutics, particularly in the context of antibody-drug conjugates. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing this promising class of anti-cancer agents.

References

- 1. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. addgene.org [addgene.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. home.sandiego.edu [home.sandiego.edu]

Preliminary In Vitro Studies of Dimethyl-SGD-1882: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of sequence-selective DNA-alkylating agents. These molecules are of significant interest in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs), due to their high potency. PBD dimers function by cross-linking DNA in the minor groove, leading to the inhibition of DNA replication and the induction of cell death. This technical guide provides a summary of the preliminary in vitro characteristics of Dimethyl-SGD-1882 and related PBD dimers, including their mechanism of action, representative cytotoxicity data, detailed experimental protocols for in vitro evaluation, and the key signaling pathways involved in their cellular response.

Core Mechanism of Action

Dimethyl-SGD-1882, like other PBD dimers, exerts its cytotoxic effects through the alkylation of DNA.[1] The molecule's structure allows it to form both interstrand and intrastrand cross-links with DNA, which is a more complex and difficult-to-repair form of DNA damage compared to the adducts formed by PBD monomers.[1][2] This cross-linking activity effectively stalls DNA replication forks and triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[3] A key feature of PBD dimers is that they cause minimal distortion of the DNA helix, which may allow them to evade detection by cellular DNA repair mechanisms, contributing to their high potency.[3]

Data Presentation: In Vitro Cytotoxicity

Table 1: Representative In Vitro Cytotoxicity of a PBD Dimer (SG3199) in Human Cancer Cell Lines [4]

| Cell Line | Cancer Type | GI50 (pM) |

| A2780 | Ovarian Carcinoma | 11.6 |

| BT-474 | Breast Ductal Carcinoma | 19.3 |

| Capan-1 | Pancreatic Adenocarcinoma | 21.0 |

| NCI-H460 | Large Cell Lung Cancer | 32.2 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 41.5 |

| MOLM-13 | Acute Myeloid Leukemia | 46.1 |

| LNCaP | Prostate Carcinoma | 55.4 |

| NCI-N87 | Gastric Carcinoma | 79.0 |

| MDA-MB-231 | Breast Adenocarcinoma | 104.0 |

| HL-60 | Acute Promyelocytic Leukemia | 155.0 |

| HT-29 | Colorectal Adenocarcinoma | 206.0 |

| Ramos | Burkitt's Lymphoma | 314.0 |

| A431 | Epidermoid Carcinoma | 451.0 |

| Jurkat | Acute T-Cell Leukemia | 1050 |

Disclaimer: The data presented is for the related PBD dimer SG3199 and is intended to be representative of the potency of this class of compounds. This data was extracted from a published study and is cited accordingly.[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of Dimethyl-SGD-1882.

In Vitro Cytotoxicity Assay (Based on MTT/XTT Protocol)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dimethyl-SGD-1882 (or other PBD dimer)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well clear-bottom, opaque-walled microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Dimethyl-SGD-1882 in DMSO (e.g., 10 mM). Create a series of dilutions in complete culture medium to achieve the final desired concentrations for the assay.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Dimethyl-SGD-1882. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

-

MTT/XTT Addition:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

For XTT: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement:

-

For MTT: Shake the plate for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm.

-

For XTT: Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 or IC50 value.

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This assay determines the ability of a compound to form covalent cross-links in DNA.[5]

Materials:

-

Plasmid DNA (e.g., pBR322)

-

Restriction enzyme (e.g., HindIII) to linearize the plasmid

-

[γ-³²P]ATP and T4 Polynucleotide Kinase for radiolabeling

-

Dimethyl-SGD-1882

-

Reaction buffer

-

Denaturing loading dye

-

Agarose gel and electrophoresis equipment

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Preparation: Linearize the pBR322 plasmid with a restriction enzyme. Dephosphorylate the ends and then radiolabel the 5' ends using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Cross-linking Reaction: Incubate the radiolabeled linear DNA with varying concentrations of Dimethyl-SGD-1882 in a reaction buffer for a specified time (e.g., 2 hours).

-

Denaturation: Stop the reaction and denature the DNA by heating.

-

Gel Electrophoresis: Add a denaturing loading dye and run the samples on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands using a phosphorimager or autoradiography. Single-stranded DNA will migrate faster than the cross-linked, double-stranded DNA. The intensity of the band corresponding to the double-stranded DNA represents the degree of interstrand cross-linking.

Mandatory Visualizations

Signaling Pathways

PBD dimer-induced DNA cross-links trigger the DNA Damage Response (DDR) pathway. The central kinases of this pathway, ATM, ATR, and DNA-PK, are activated and phosphorylate downstream targets, including the checkpoint kinases Chk1 and Chk2.[6] This leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3] If the damage is too extensive, the pathway can initiate apoptosis.

Caption: DNA Damage Response Pathway Activated by PBD Dimers.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a cytotoxic compound like Dimethyl-SGD-1882.

Caption: General Workflow for In Vitro Cytotoxicity Testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note & Protocol: Conjugation of Dimethyl-SGD-1882 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). PBD dimers are a class of highly effective cytotoxic agents that exert their anti-tumor activity by cross-linking DNA in the minor groove.[1][2] The targeted delivery of these potent payloads to cancer cells via monoclonal antibodies can enhance their therapeutic index while minimizing systemic toxicity.[][4]

The chemical structure of Dimethyl-SGD-1882 features a para-aminophenyl group, which provides a reactive primary amine handle for conjugation. This protocol outlines a common and effective method for linking Dimethyl-SGD-1882 to an antibody through this amine group using an N-hydroxysuccinimide (NHS) ester-functionalized crosslinker. The resulting ADC can be a powerful tool for targeted cancer therapy research and development.

Signaling Pathway of PBD Dimer-Based ADCs

PBD dimer-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the cytotoxic PBD dimer is released from the antibody, often through the cleavage of the linker in the lysosomal compartment. The released PBD dimer can then translocate to the nucleus, where it binds to the minor groove of DNA and forms covalent cross-links, leading to cell cycle arrest and apoptosis.